4,6-Dichloro-n-methylpyrimidin-2-amine
Overview
Description
4,6-Dichloro-n-methylpyrimidin-2-amine is a heterocyclic organic compound with the molecular formula C5H5Cl2N3. It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a methylamino group at position 2. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-n-methylpyrimidin-2-amine typically involves the chlorination of n-methylpyrimidin-2-amine. One common method is the reaction of n-methylpyrimidin-2-amine with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-n-methylpyrimidin-2-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides and reduction to form amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form Schiff bases and other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, and primary amines are commonly used. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups.
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Scientific Research Applications
4,6-Dichloro-n-methylpyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Industry: It is used in the production of agrochemicals, such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-n-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with nucleic acids, leading to the disruption of DNA and RNA synthesis. These interactions result in the modulation of various cellular pathways, ultimately affecting cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-2-methylpyrimidine
- 4-Chloro-N-methylpyrimidin-2-amine
- 4,6-Dichloro-N-ethylpyrimidin-2-amine
- 4,6-Dichloro-N-isopropylpyrimidin-2-amine
Uniqueness
4,6-Dichloro-n-methylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of two chlorine atoms and a methylamino group allows for selective modifications, making it a valuable intermediate in the synthesis of diverse compounds. Its versatility and effectiveness in various applications set it apart from other similar compounds .
Properties
IUPAC Name |
4,6-dichloro-N-methylpyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3/c1-8-5-9-3(6)2-4(7)10-5/h2H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGCYDBGKBKRCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CC(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293547 | |
Record name | 4,6-dichloro-n-methylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10293547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10397-15-6 | |
Record name | 10397-15-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90604 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6-dichloro-n-methylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10293547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 4,6-dichloro-n-methylpyrimidin-2-amine contribute to the development of potent HIV-1 reverse transcriptase inhibitors?
A: this compound serves as a crucial building block in the synthesis of MC-1220 analogs, which act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. [] The research highlights that reacting this compound with 2,6-difluorophenylacetonitrile and subsequent modifications allows for the generation of diverse analogs. Critically, the study demonstrated that even a minor structural change, like substituting a methyl group in MC-1220 with a fluorine atom (as in compound 7), can significantly impact anti-HIV-1 activity. [] This underscores the importance of understanding Structure-Activity Relationships (SAR) for this class of compounds.
Q2: What are the implications of the observed SAR for future research directions?
A: The study's findings highlight the potential of modifying this compound derivatives to develop more potent and selective NNRTIs. [] Future research could explore:
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